Lipophilicity (logP) Advantage Over 6-Methyl Analog for Membrane Permeability
5-Bromo-4-chloro-6-ethylpyrimidine exhibits a calculated logP (XLogP3) of 2.45, representing a measurable increase in lipophilicity compared to its 6-methyl analog, 5-bromo-4-chloro-6-methylpyrimidine, which has a logP of 2.20 . This difference of ΔlogP = +0.25 arises solely from the replacement of a methyl group with an ethyl group at the 6-position. In drug discovery contexts, logP values between 2 and 3 are generally considered optimal for balancing aqueous solubility and passive membrane diffusion, with each 0.5 unit increase in logP corresponding to an approximate 3-fold increase in membrane partitioning [1].
| Evidence Dimension | Lipophilicity (Calculated logP / XLogP3) |
|---|---|
| Target Compound Data | 2.45 |
| Comparator Or Baseline | 5-Bromo-4-chloro-6-methylpyrimidine (CAS 3438-55-9): 2.20 |
| Quantified Difference | ΔlogP = +0.25 (target compound more lipophilic) |
| Conditions | Calculated using XLogP3 algorithm; consistent methodology applied across both compounds |
Why This Matters
The higher logP of the 6-ethyl derivative translates to improved passive membrane permeability, which is critical for intracellular target engagement in cell-based assays and for achieving adequate oral bioavailability in lead optimization programs.
- [1] Waring, M.J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235-248. View Source
